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Compound of Interest

3-Amino-2-bromo-6-
Compound Name: o
methoxypyridine

Cat. No.: B144887

The subject of this guide is the pyridine derivative commonly known by several synonyms,
including 3-Amino-2-bromo-6-methoxypyridine. However, according to the standards set by
the International Union of Pure and Applied Chemistry (IUPAC), the definitive name is 2-Bromo-
6-methoxypyridin-3-amine.[1] This nomenclature prioritizes the substituents on the pyridine
ring, assigning the lowest possible locants.

This compound is a key intermediate whose structural arrangement—featuring a reactive
bromine atom, a nucleophilic amine, and an electron-donating methoxy group—offers a rich
platform for diverse chemical transformations.

Table 1: Compound Identification
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Identifier Value Source

2-Bromo-6-
IUPAC Name . . PubChem[1]
methoxypyridin-3-amine

3-Amino-2-bromo-6-
Common Synonym o PubChem[1]
methoxypyridine

CAS Number 135795-46-9 Biosynth[2]
Molecular Formula CeH7BrN20 Biosynth[2]
Molecular Weight 203.04 g/mol Biosynth[2]
Canonical SMILES COC1=NC(=C(C=C1)N)Br PubChem[1]

| INChiKey | BUPDRKSRZCMGRP-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of 2-Bromo-6-methoxypyridin-3-amine is
fundamental for its effective use in experimental settings, from reaction setup to purification and
final characterization.

Table 2: Physicochemical Properties

Property Value Notes

Physical Form Solid Sigma-Aldrich (for isomer)
Boiling Point 293.9 + 35.0 °C (Predicted) Alfa Chemistry

Density 1.622 + 0.06 g/cm3 (Predicted)  Alfa Chemistry

Flash Point 131.6 + 25.9 °C (Predicted) Alfa Chemistry

| pKa | (Predicted values vary) | The pyridine nitrogen is basic, while the amino group is also
basic but influenced by the aromatic system. |

Spectroscopic Characterization
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Spectroscopic data confirms the molecular structure of the compound. While a comprehensive,
published spectrum for this specific CAS number can be difficult to locate, data for closely
related isomers provide a reliable reference for expected peak patterns.

'H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic
protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for
the amine protons.

e 13C NMR: The carbon NMR would display six unique signals corresponding to each carbon
atom in the distinct electronic environments of the substituted pyridine ring.

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion peak due to the presence of a bromine atom (°Br and 8Br in an
approximate 1:1 ratio).

« Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine
group (around 3300-3500 cm™1), C-H stretching for the aromatic and methyl groups, C=C
and C=N stretching in the aromatic region, and C-O stretching for the methoxy ether linkage.

Synthesis and Purification Protocol

The synthesis of 2-Bromo-6-methoxypyridin-3-amine is not widely published with a
standardized protocol. However, a robust synthetic strategy can be designed based on
established pyridine chemistry. A common approach involves the selective bromination of a
pre-functionalized pyridine core.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves the late-stage introduction of the bromine atom at the
C2 position, ortho to the activating amino group. The starting material would be 6-
methoxypyridin-3-amine. The amino group is a strong activating group and ortho-, para-director
for electrophilic aromatic substitution. The position ortho to the amine (C2) is sterically
accessible and electronically favored for bromination.

Experimental Protocol: Electrophilic Bromination
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This protocol is a representative example. Optimization of reaction time, temperature, and
stoichiometry may be required.

Materials:

e 6-methoxypyridin-3-amine (1.0 equiv)

e N-Bromosuccinimide (NBS) (1.05 equiv)

o Acetonitrile (or a similar polar aprotic solvent)

 Stir plate and magnetic stir bar

¢ Round-bottom flask and condenser

 Inert atmosphere setup (Nitrogen or Argon)

Procedure:

e Reaction Setup: In an oven-dried round-bottom flask, dissolve 6-methoxypyridin-3-amine in
anhydrous acetonitrile under an inert atmosphere.

» Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide
(NBS) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low
temperature helps control the reaction's exothermicity and minimizes potential side
reactions.

o Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir
for 2-4 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate
to neutralize any remaining bromine. Extract the product into an organic solvent such as
ethyl acetate.
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« Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by
column chromatography on silica gel to yield pure 2-Bromo-6-methoxypyridin-3-amine.

Synthesis Workflow Diagram
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Caption: A typical workflow for the synthesis of 2-Bromo-6-methoxypyridin-3-amine.
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Chemical Reactivity and Mechanistic Insights

The utility of 2-Bromo-6-methoxypyridin-3-amine as a synthetic intermediate is derived from its
distinct reactive sites, which can be addressed with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, a
cornerstone of modern medicinal chemistry for constructing complex molecular architectures.

[3]

e Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with
boronic acids or esters. This is invaluable for synthesizing biaryl compounds, a common
motif in kinase inhibitors.

o Buchwald-Hartwig Amination: Facilitates carbon-nitrogen bond formation, allowing for the
introduction of various primary or secondary amines at the C2 position.[4] This reaction is
critical for building molecules with diverse substitution patterns to probe structure-activity
relationships (SAR).

Reactivity of the Amino Group

The C3-amino group is a potent nucleophile and can readily undergo:
e Acylation: Reaction with acid chlorides or anhydrides to form amides.
o Alkylation: Reaction with alkyl halides, though polyalkylation can be an issue.[5]

e Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form secondary or tertiary amines.[6]

Reactivity Map
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Caption: Logical relationships of the primary reactive sites on the molecule.

Applications in Research and Drug Development

2-Bromo-6-methoxypyridin-3-amine is a valuable building block, primarily in the synthesis of
pharmacologically active agents.

Kinase Inhibitor Synthesis

The aminopyridine scaffold is a well-established "hinge-binding" motif present in numerous
FDA-approved kinase inhibitors. This compound provides an ideal starting point for creating
libraries of potential inhibitors by functionalizing the C2 position via Suzuki coupling to explore
interactions with the solvent-front region of the ATP-binding pocket, while the aminopyridine
core interacts with the hinge region of the kinase.

Materials Science

While primarily used in drug discovery, this compound has also been noted for its potential in
materials science. Its electronic properties make it a candidate for incorporation into perovskite
structures for applications in solar cells and photoluminescent materials.[2]
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Caption: A typical drug discovery workflow utilizing the starting material.

Safety and Handling

Proper handling of 2-Bromo-6-methoxypyridin-3-amine is essential to ensure laboratory safety.
The compound is classified with several hazards.

Table 3: GHS Hazard Classification
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Hazard Class Code Description Source
o Harmful if L

Acute Toxicity, Oral H302 Apollo Scientific[7]
swallowed

Skin Irritation H315 Causes skin irritation Apollo Scientific[7]

o Causes serious eye o

Eye Irritation H319 o Apollo Scientific[7]

irritation

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Apollo Scientific[7] |

Handling Precautions:

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves.[3]

o Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[8]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert
atmosphere.

o Spills: In case of a spill, avoid generating dust. Collect the material using appropriate
methods and dispose of it as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b144887#3-amino-2-bromo-6-methoxypyridine-iupac-name
https://www.benchchem.com/product/b144887#3-amino-2-bromo-6-methoxypyridine-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

